![molecular formula C11H8F3NO B1455297 (4-(Trifluoromethyl)quinolin-2-yl)methanol CAS No. 1116339-56-0](/img/structure/B1455297.png)
(4-(Trifluoromethyl)quinolin-2-yl)methanol
Overview
Description
(4-(Trifluoromethyl)quinolin-2-yl)methanol: is a fluorinated quinoline derivative. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields, including medicinal chemistry and materials science.
Mechanism of Action
The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its bioavailability .
The action of quinolines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-quinolinones.
Direct Fluorination: Another approach includes direct fluorination of quinoline derivatives using fluorinating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production methods for (4-(trifluoromethyl)quinolin-2-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)quinolin-2-yl)methanol can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in (4-(trifluoromethyl)quinolin-2-yl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (4-(Trifluoromethyl)quinolin-2-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(Trifluoromethyl)quinolin-2-yl)methanol":
(6-(Trifluoromethyl)quinolin-2-yl)methanol
- Medicinal Chemistry: It can be used as a building block in the development of new pharmaceuticals with potential therapeutic effects.
- Biological Research: It has a role in biological research. Research suggests it has potential antimicrobial and anticancer properties. The presence of fluorine atoms can enhance its biological activity by improving its ability to penetrate biological membranes and interact with molecular targets.
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol)
- This compound is available from chemical suppliers like Sigma-Aldrich . However, the search results do not specify particular applications for this specific compound.
Related Compounds
- 2,8-bis-(trifluoromethyl)-quinoline derivatives: These compounds have applications in various chemical reactions. For example, 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid can be obtained through reactions involving trifluoromethylaniline, chloral hydrate, and hydroxylammonium chloride . They can also be used in the preparation of erythro-αpiperid-2-yl-2,8-bis-(trifluoromethyl)-quinolin-4-yl-methanol, a process involving hydrogenation over a platinum catalyst in alcoholic hydrochloric acid .
- Quinolineaminoethanols: New quinolineaminoethanols have been studied as anti... (the search result cuts off here) .
Comparison with Similar Compounds
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol: This compound has a similar structure but with a fluorine atom at the 6-position instead of the 4-position.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound contains additional trifluoromethyl groups and a pyridinyl moiety, making it structurally more complex.
Uniqueness:
Position of Substituents: The specific positioning of the trifluoromethyl and hydroxymethyl groups in (4-(trifluoromethyl)quinolin-2-yl)methanol imparts unique chemical and biological properties, distinguishing it from other fluorinated quinoline derivatives.
Biological Activity: The compound’s ability to target specific kinases and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Biological Activity
(4-(Trifluoromethyl)quinolin-2-yl)methanol is a fluorinated quinoline derivative notable for its unique chemical structure, which includes a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity and stability attributed to the incorporation of fluorine atoms.
The trifluoromethyl group significantly influences the compound's lipophilicity and bioavailability, making it a promising candidate for various therapeutic applications. The presence of the hydroxymethyl group allows for further chemical modifications, enhancing its potential as a building block in drug development.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including kinases involved in cancer cell proliferation. The compound may induce apoptosis in cancer cells through mechanisms similar to other quinoline derivatives, such as disrupting microtubule dynamics.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research on related trifluoromethylquinoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and PC3 cells. The half-maximal inhibitory concentration (IC50) values indicate potent anti-proliferative activities, with some derivatives showing IC50 values as low as 0.01 µM against HeLa cells .
Antibacterial Activity
Fluorinated quinoline derivatives, including this compound, have also shown antibacterial properties. These compounds are being explored for their effectiveness against resistant bacterial strains, making them valuable in the development of new antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing key features and biological activities:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Anticancer, Antibacterial | 0.01 (HeLa) |
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | Structure | Anticancer | 0.05 (PC3) |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol | Structure | Anticancer | 0.03 (K562) |
Case Studies
- Microtubule Polymerization Inhibition : A study on similar compounds revealed that certain trifluoromethylquinolines act as microtubule-targeting agents, disrupting tubulin networks and inducing apoptosis in cancer cells . This mechanism may also apply to this compound.
- Antimicrobial Efficacy : Research has shown that quinoline derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium species, suggesting that this compound could be effective in treating infections caused by resistant strains .
Properties
IUPAC Name |
[4-(trifluoromethyl)quinolin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISYORPYPURGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705224 | |
Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-56-0 | |
Record name | 4-(Trifluoromethyl)-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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